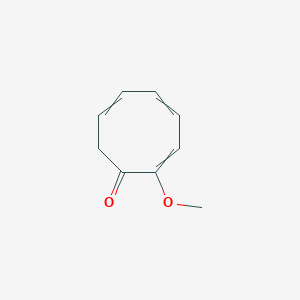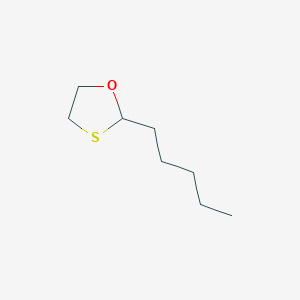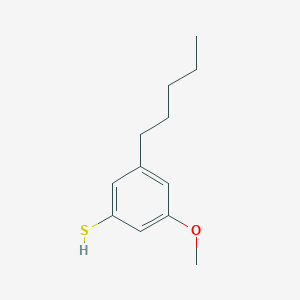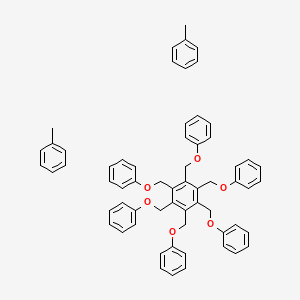![molecular formula C16H27N3O B14596455 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone CAS No. 60581-92-2](/img/structure/B14596455.png)
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is a chemical compound with the molecular formula C16H27N3O. This compound is characterized by the presence of a pyridine ring substituted with tert-butylamino groups and a methyl group, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone typically involves the reaction of 2,4-dichloro-6-methylpyridine with tert-butylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by tert-butylamino groups. The resulting intermediate is then subjected to further reactions to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The tert-butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone involves its interaction with specific molecular targets. The tert-butylamino groups and the ethanone moiety play crucial roles in its reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl methyl ketone
- 1,2-Bis(tert-butylimino)ethane
Comparison: 1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone is unique due to the specific positioning of the tert-butylamino groups and the presence of the ethanone moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
60581-92-2 |
|---|---|
Molecular Formula |
C16H27N3O |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
1-[2,4-bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H27N3O/c1-10-9-12(18-15(3,4)5)13(11(2)20)14(17-10)19-16(6,7)8/h9H,1-8H3,(H2,17,18,19) |
InChI Key |
RMJQYBFZGLGVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC(C)(C)C)C(=O)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)


![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
